5-amino-1-[(3-bromophenyl)methyl]-N-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
5-amino-1-[(3-bromophenyl)methyl]-N-(2,5-dimethylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN5O/c1-11-6-7-12(2)15(8-11)21-18(25)16-17(20)24(23-22-16)10-13-4-3-5-14(19)9-13/h3-9H,10,20H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGTWQWXPQJTHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-[(3-bromophenyl)methyl]-N-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common method involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring, followed by subsequent functionalization steps to introduce the amino, bromophenyl, and dimethylphenyl groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-[(3-bromophenyl)methyl]-N-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while nucleophilic substitution could introduce a new functional group in place of the bromine atom.
Scientific Research Applications
5-amino-1-[(3-bromophenyl)methyl]-N-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-amino-1-[(3-bromophenyl)methyl]-N-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or receptors on cell surfaces.
Comparison with Similar Compounds
Structural and Functional Analogues
GNE551 (5-amino-1-[(4-bromo-2-fluorophenyl)methyl]-N-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide)
- Key Differences :
- Substituents: Fluorine at the 2-position of the bromophenyl group and methoxy groups on the carboxamide phenyl ring.
- Impact : The fluorine atom enhances metabolic stability, while methoxy groups increase polarity and hydrogen-bonding capacity.
- Biological Target : Reported to modulate thermosensory TRP channels (e.g., TRPA1), suggesting applications in pain or inflammatory disorders .
- Comparison : The target compound lacks fluorine, which may reduce metabolic stability but could improve selectivity for other targets.
CAI (5-amino-1-(4'-chlorobenzoyl-3,5-dichlorobenzyl)-1,2,3-triazole-4-carboxamide)
- Key Differences: Substituents: Chlorinated benzoyl and benzyl groups instead of bromophenyl and dimethylphenyl. Biological Activity: Acts as a calcium influx inhibitor; however, its benzophenone metabolite (M1) is inactive .
Antiproliferative Analogues
- Example: 5-amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide . Substituents: Dichlorophenyl and methylphenyl groups. Activity: Shows antiproliferative effects against renal cancer (RXF 393) with a growth inhibition (GP) of -13.42%.
- Comparison : The target compound’s dimethylphenyl group may reduce cytotoxicity compared to dichlorophenyl but improve solubility.
Data Table: Structural and Pharmacological Comparison
Key Research Findings
SOS Response Inhibition: Compounds like 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide block LexA autoproteolysis, disarming bacterial SOS response and reducing antibiotic resistance . The target compound’s bromophenyl group may enhance binding to LexA compared to smaller substituents.
Metabolic Stability : The bromine atom in the target compound may slow oxidative metabolism compared to chlorinated or fluorinated analogs, as seen in CAI’s rapid conversion to inactive M1 .
Q & A
Q. What protocols ensure safe handling of this compound given its potential toxicity?
- Methodological Answer : Conduct acute toxicity assays in zebrafish embryos (LC) and chronic toxicity in rodent models (28-day repeat dosing). For lab handling, use fume hoods with HEPA filters, nitrile gloves, and closed-system transfer devices (CSTD). Monitor airborne exposure via NIOSH-approved sampling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
